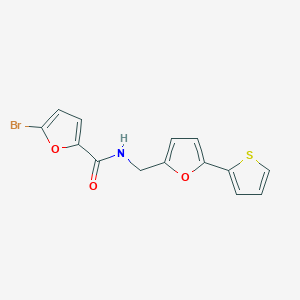![molecular formula C22H24N8O2 B2977978 (4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone CAS No. 2319640-60-1](/img/structure/B2977978.png)
(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several interesting functional groups, including a triazolo[4,3-b]pyridazine ring, a diazepane ring, and a pyrazole ring. These groups are common in many pharmaceutical compounds due to their ability to interact with various biological targets .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these rings and the specific substituents on each ring. The presence of nitrogen in the rings can also result in interesting electronic properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the diazepane ring could increase the lipophilicity of the compound, which could influence its solubility and permeability .Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research has focused on developing novel methods for synthesizing heterocyclic compounds, including pyrazolo[5,1-c]triazines, pyrazolo[1,5-a]pyrimidines, and related structures, due to their significant biological activities. For instance, Abdelhamid et al. (2012) reported on the synthesis of naphtho[2,1-b]furan-2-yl) derivatives, showcasing the versatility of heterocyclic chemistries in generating compounds with potential bioactivity (Abdelhamid, Shokry, & Tawfiek, 2012).
Anticoronavirus and Antitumoral Activity
Jilloju et al. (2021) explored the in vitro anticoronavirus and antitumoral activities of pyrazolo[1,5-a]pyrimidine derivatives, indicating the critical role these structures can play in therapeutic development. The study highlights the potential of structural modifications to tune biological properties for targeted antiviral or antitumor effects (Jilloju et al., 2021).
Antioxidant and Antimicrobial Activities
Bassyouni et al. (2012) synthesized and evaluated various heterocyclic compounds, including triazolo[1,5-a]pyridine derivatives, for their antioxidant and antimicrobial activities. Their research contributes to the understanding of the structure-activity relationships, providing insights into designing compounds with enhanced biological functions (Bassyouni et al., 2012).
Dual PDE3/4-Inhibitory Activity
Ochiai et al. (2012) identified compounds with dual phosphodiesterase 3 and 4 (PDE3/4) inhibitory activity, demonstrating significant bronchodilatory and anti-inflammatory effects. This research illustrates the therapeutic potential of heterocyclic compounds in treating respiratory conditions (Ochiai et al., 2012).
Future Directions
properties
IUPAC Name |
[5-(3-methoxyphenyl)-2-methylpyrazol-3-yl]-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N8O2/c1-27-19(14-18(25-27)16-5-3-6-17(13-16)32-2)22(31)29-10-4-9-28(11-12-29)21-8-7-20-24-23-15-30(20)26-21/h3,5-8,13-15H,4,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNSGIKUJULLWPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC(=CC=C2)OC)C(=O)N3CCCN(CC3)C4=NN5C=NN=C5C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N8O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5Z)-3-(2-methylphenyl)-5-[(3-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2977895.png)
![5-Methyl-3-[[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2977896.png)
![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 1-ethylbenzotriazole-5-carboxylate](/img/structure/B2977897.png)
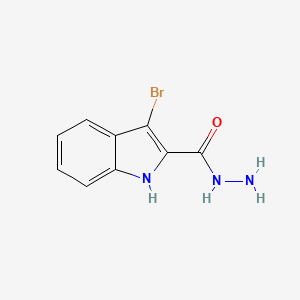
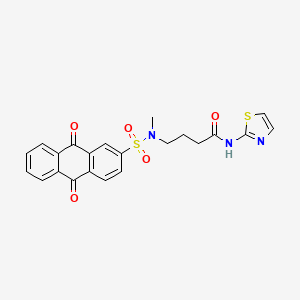
![3-(3,5-Dimethylisoxazol-4-yl)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)propan-1-one](/img/structure/B2977904.png)
![1-[(2-nitrophenyl)sulfonyl]-1H-benzimidazole](/img/structure/B2977906.png)
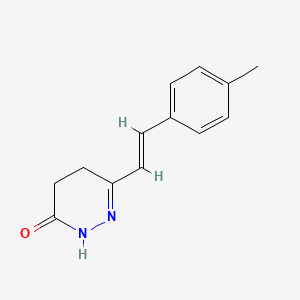
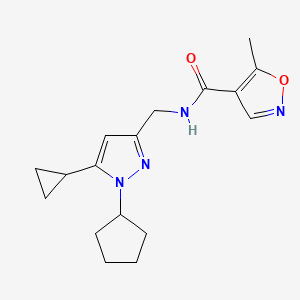
![N-[[3-(Dimethylamino)pyridin-2-yl]methyl]prop-2-enamide](/img/structure/B2977909.png)
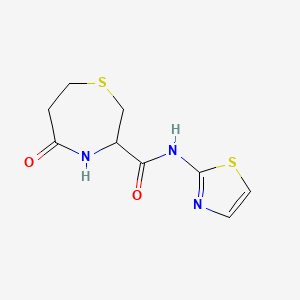
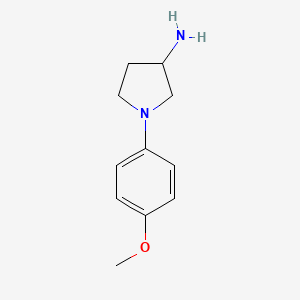
![N-([3,3'-bipyridin]-5-ylmethyl)-3-(trifluoromethoxy)benzamide](/img/structure/B2977916.png)
